5-Formyl-6-hydroxynaphthalene-2-carboxamide
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Overview
Description
5-Formyl-6-hydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-6-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formylation of 6-hydroxynaphthalene-2-carboxamide using formylating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-6-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl and formyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-Formyl-6-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Formyl-6-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynaphthalene-2-carboxamide: Shares a similar naphthalene core but lacks the formyl group.
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have similar structural features and are studied for their antimicrobial properties.
Uniqueness
5-Formyl-6-hydroxynaphthalene-2-carboxamide is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
62529-03-7 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-formyl-6-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H9NO3/c13-12(16)8-1-3-9-7(5-8)2-4-11(15)10(9)6-14/h1-6,15H,(H2,13,16) |
InChI Key |
GWOASFKNKSKNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1C(=O)N |
Origin of Product |
United States |
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